molecular formula C15H17FN2O3S2 B2998582 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide CAS No. 1251583-53-5

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide

Cat. No.: B2998582
CAS No.: 1251583-53-5
M. Wt: 356.43
InChI Key: LVTSNUQRRRSFPH-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide is an organic compound that features a thiophene ring substituted with a carboxamide group, a propyl chain, and a sulfamoyl group attached to a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with a suitable amine, such as propylamine, under dehydrating conditions.

    Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Final Coupling: The final product is obtained by coupling the intermediate with methyl iodide under basic conditions to introduce the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or borane.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Propylthiophene-2-amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic materials.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide
  • 3-[(4-bromophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide
  • 3-[(4-methylphenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide

Uniqueness

The presence of the fluorine atom in 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

3-[(4-fluorophenyl)-methylsulfamoyl]-N-propylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3S2/c1-3-9-17-15(19)14-13(8-10-22-14)23(20,21)18(2)12-6-4-11(16)5-7-12/h4-8,10H,3,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTSNUQRRRSFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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